![molecular formula C19H23FN4O5S B2629810 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide CAS No. 899733-51-8](/img/structure/B2629810.png)

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

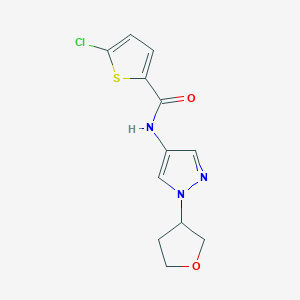

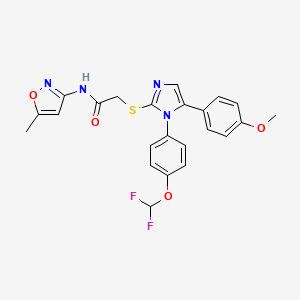

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring, a fluorophenyl group, and an isopropoxypropyl group . Pyrazoles are heterocyclic compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multi-step reactions involving the formation of the pyrazole ring, followed by various substitutions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, specific details about its structure are not available .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the various substituent groups .Aplicaciones Científicas De Investigación

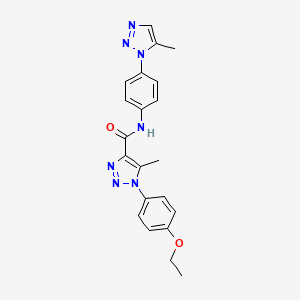

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing compounds with structural features similar to the one . For example, Kariuki et al. (2021) synthesized isostructural compounds involving 4-fluorophenyl groups, highlighting methodologies for obtaining compounds with precise structural characteristics suitable for further investigation or application (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

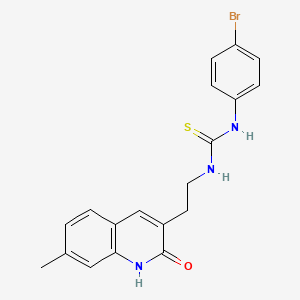

Biological Activity

Compounds featuring pyrazole and thiophene moieties, similar to the one of interest, have been explored for various biological activities. Menozzi et al. (1992) described the synthesis of 4-fluorophenyl derivative compounds exhibiting analgesic, anti-inflammatory, and antipyretic activities (Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992). This indicates potential pharmaceutical applications for compounds with similar structural attributes.

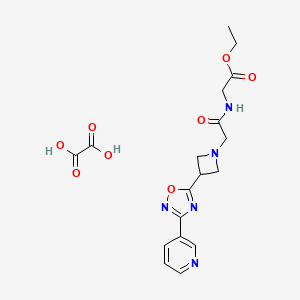

Antitumor Potential

Gomha, Edrees, & Altalbawy (2016) investigated compounds incorporating the thiophene moiety for antitumor activities, demonstrating promising results against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). This suggests that compounds with related structures could be valuable in cancer research.

Enzyme Inhibition

Research into N1-thiocarbamoyl derivatives, as reported by Chimenti et al. (2010), has shown selective inhibitory activity against human monoamine oxidase, indicating potential applications in the treatment of neurological disorders (Chimenti, Carradori, Secci, Bolasco, Bizzarri, Chimenti, Granese, Yáñez, & Orallo, 2010).

Sensor Applications

Bozkurt and Gul (2018) utilized a pyrazoline derivative for metal ion selectivity based on fluorometric detection, indicating potential applications of similar compounds in sensing technologies (Bozkurt & Gul, 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O5S/c1-12(2)29-9-3-8-21-18(25)19(26)22-17-15-10-30(27,28)11-16(15)23-24(17)14-6-4-13(20)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWGFJSRMPAECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2629729.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2629733.png)

![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629737.png)

![4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide](/img/structure/B2629743.png)

![ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate](/img/structure/B2629747.png)